N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline is a complex organic compound with the molecular formula C28H43NO2 and a molecular weight of approximately 425.65 g/mol. This compound features a distinctive structure characterized by the presence of a hexyloxy group and a di(tert-butyl)phenoxy moiety, which contribute to its unique chemical properties. The compound is typically solid at room temperature, with a predicted boiling point of 513.8 °C at 760 mmHg and a density of about 1.0 g/cm³.
N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline belongs to the class of aniline derivatives. Its structural complexity arises from the combination of bulky tert-butyl groups and a hexyloxy chain, making it distinct from simpler analogs in both physical and chemical properties.
The synthesis of N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline can be achieved through several methods:
The synthesis may involve various reaction conditions such as temperature control, choice of solvents, and catalysts to optimize yield and purity. Advanced techniques such as continuous flow synthesis may also be employed for industrial-scale production.
The molecular structure of N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline can be represented using various notations:
InChI=1S/C28H43NO2/c1-8-9-10-11-18-30-24-14-12-13-23(21-24)29-17-19-31-26-16-15-22(27(2,3)4)20-25(26)28(5,6)7/h12-16,20-21,29H,8-11,17-19H2,1-7H3
CCCCCCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C
These representations highlight the compound's complex arrangement of carbon, nitrogen, and oxygen atoms.
N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline can participate in various chemical reactions:
Common reagents for these reactions include halogenating agents for substitution reactions and oxidizing agents like potassium permanganate for oxidation processes .
The compound exhibits unique solubility characteristics influenced by its bulky substituents. The tert-butyl groups may hinder intermolecular interactions compared to simpler phenolic compounds.
Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly used to characterize this compound's structure and purity .
N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline has potential applications in various scientific fields:
Further studies are warranted to explore these applications comprehensively .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: